molecular formula C8H14O B14196723 3-Methylcyclohept-3-en-1-ol CAS No. 918403-21-1

3-Methylcyclohept-3-en-1-ol

Katalognummer: B14196723
CAS-Nummer: 918403-21-1
Molekulargewicht: 126.20 g/mol
InChI-Schlüssel: AEVYDJMGNPWURN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Methylcyclohept-3-en-1-ol: is an organic compound with the molecular formula C8H14O. It is a cyclic alcohol with a seven-membered ring structure, featuring a double bond and a methyl group attached to the ring. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methylcyclohept-3-en-1-ol can be achieved through several methods. One common approach involves the cyclization of suitable precursors under acidic or basic conditions. For instance, the reaction of 3-methylcycloheptanone with a reducing agent such as sodium borohydride can yield this compound.

Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical reactions using optimized conditions to maximize yield and purity. Catalysts and specific reaction conditions are employed to ensure efficient production.

Analyse Chemischer Reaktionen

Types of Reactions: 3-Methylcyclohept-3-en-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into saturated alcohols using reducing agents such as lithium aluminum hydride.

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Thionyl chloride, phosphorus tribromide.

Major Products Formed:

    Oxidation: Ketones, carboxylic acids.

    Reduction: Saturated alcohols.

    Substitution: Halogenated compounds.

Wissenschaftliche Forschungsanwendungen

3-Methylcyclohept-3-en-1-ol has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Medicine: Research into potential therapeutic applications, including its role as an intermediate in drug synthesis.

    Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

Wirkmechanismus

The mechanism of action of 3-Methylcyclohept-3-en-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group allows it to participate in hydrogen bonding and other interactions, influencing its reactivity and biological activity. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity.

Vergleich Mit ähnlichen Verbindungen

    3-Methyl-3-cyclohexen-1-ol: A six-membered ring analog with similar reactivity but different ring strain and stability.

    3-Methylcyclohexanol: A saturated analog with different chemical properties due to the absence of a double bond.

Uniqueness: 3-Methylcyclohept-3-en-1-ol is unique due to its seven-membered ring structure, which imparts distinct chemical and physical properties compared to its six-membered counterparts. The presence of both a double bond and a hydroxyl group allows for diverse reactivity and applications in various fields.

Eigenschaften

CAS-Nummer

918403-21-1

Molekularformel

C8H14O

Molekulargewicht

126.20 g/mol

IUPAC-Name

3-methylcyclohept-3-en-1-ol

InChI

InChI=1S/C8H14O/c1-7-4-2-3-5-8(9)6-7/h4,8-9H,2-3,5-6H2,1H3

InChI-Schlüssel

AEVYDJMGNPWURN-UHFFFAOYSA-N

Kanonische SMILES

CC1=CCCCC(C1)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.